Methyl 5-bromo-1H-indazole-3-carboxylate
Description
Overview of Indazole Heterocycles in Contemporary Chemical Research
Indazoles are a significant class of nitrogen-containing heterocyclic compounds, characterized by a bicyclic structure where a pyrazole (B372694) ring is fused to a benzene (B151609) ring. nih.govnih.gov First described by the scientist Emil Fisher, these compounds belong to the azole family and exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Of the two, 1H-indazole is the more thermodynamically stable and, therefore, the predominant form. nih.govnih.gov
While rarely found in nature, synthetic indazole derivatives have garnered substantial attention from chemists and medicinal chemists due to their wide array of pharmacological activities. nih.gov The indazole nucleus serves as a fundamental building block for numerous bioactive molecules and commercially available drugs. nih.govnih.gov This has led to extensive research into the synthesis and biological evaluation of diverse indazole-containing compounds. nih.govdntb.gov.ua The versatility of the indazole scaffold allows for functionalization at various positions, enabling the creation of extensive libraries of derivatives for drug discovery and development. nih.gov
Significance of Substituted Indazoles as Pharmacophores and Privileged Scaffolds in Molecular Design
In the realm of medicinal chemistry and drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that can bind to a range of different biological targets. nih.gov The indazole ring is widely recognized as one such privileged structure. nih.govnih.govresearchgate.net Its utility is demonstrated by its presence in numerous therapeutic agents that are either in clinical use or undergoing clinical trials. nih.govresearchgate.net As a bioisostere of indole, indazole derivatives have been explored for a variety of biological applications. guidechem.comchemie-brunschwig.ch
The term pharmacophore describes the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Substituted indazoles are considered important pharmacophores because their core structure is a key feature in drugs with a broad spectrum of activities, including anti-inflammatory, antitumor, anti-HIV, antibacterial, and antifungal properties. nih.govnih.govresearchgate.net The ability to modify the indazole core at different positions allows for the fine-tuning of its interaction with biological targets, making it a valuable tool in rational drug design. nih.gov This structural versatility has cemented the indazole scaffold's role as a cornerstone in the development of novel therapeutic agents. nih.govnih.gov
Methyl 5-bromo-1H-indazole-3-carboxylate: A Multifunctional Model Compound for Synthetic and Mechanistic Studies
This compound is a specific derivative of the indazole family that serves as a crucial intermediate and building block in organic synthesis. Its structure incorporates several key features: the 1H-indazole core, a bromine atom at the 5-position, and a methyl carboxylate group at the 3-position. These functional groups provide multiple reactive sites, making the compound a versatile tool for constructing more complex molecules.
The bromine atom, in particular, is a valuable handle for introducing further molecular diversity. It is a common precursor for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are widely used to form new carbon-carbon bonds and assemble complex molecular architectures. mdpi.com The carboxylate group at the 3-position is also highly significant. While the 3-position of indazole is generally less reactive than that of its bioisostere, indole, the presence of a carboxyl functional group allows for a variety of chemical transformations. guidechem.com This makes indazole-3-carboxylic acids and their esters, like this compound, important intermediates for introducing the indazole moiety into drug molecules. guidechem.com
The synthesis of this compound and its parent carboxylic acid, 5-bromo-1H-indazole-3-carboxylic acid, can be achieved through several routes. One common method involves the direct bromination of indazole-3-carboxylic acid. chemicalbook.com Other synthetic strategies may involve building the indazole ring from appropriately substituted precursors. guidechem.com For instance, the Jacobson indazole synthesis can be used to prepare indazole-3-carboxylate esters from o-acetamidophenylacetate derivatives. guidechem.com These synthetic routes provide access to this key building block for further investigation in medicinal chemistry and materials science.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| CAS Number | 35395-46-9 |
| Appearance | Solid |
| Synonyms | Methyl 5-bromoindazole-3-carboxylate |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene |
| 1H-indazole |
| 2,3-disubstituted pyrimido[1,2-b]indazole |
| 2H-indazole |
| 3-aminoindazole |
| 4-bromo-5-methyl-1H-indazole |
| 5-bromo-1H-indazole-3-amine |
| 5-bromo-1H-indazole-3-carboxylic acid |
| 5-bromo-2-fluorobenzonitrile |
| 5-bromo-N-acetylphenylhydrazine |
| 5-bromo-o-nitrophenyl pyruvate |
| 5-bromoisatin |
| 5-HT3 receptor |
| ADB-BUTINACA |
| Bendazac |
| Benzydamine |
| Chloral (B1216628) hydrate (B1144303) |
| DY-9760e |
| Edaravone |
| Granisetron |
| Hydrazine (B178648) hydrate |
| Hydroxylamine (B1172632) hydrochloride |
| Indazole-3-carboxylic acid |
| MDMB-CHMINACA |
| This compound |
| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate |
| Methyl 6-bromo-1H-indazole-3-carboxylate |
| Niraparib |
| o-acetamidophenylacetate |
| Oxamic acid |
| Pazopanib |
| tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNKCZKRGOOMNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506965 | |
| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78155-74-5 | |
| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-1H-indazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 5 Bromo 1h Indazole 3 Carboxylate and Its Derivatives
Precursor Synthesis and Indazole Core Formation Strategies
The primary and most direct precursor to Methyl 5-bromo-1H-indazole-3-carboxylate is its corresponding carboxylic acid, 5-bromo-1H-indazole-3-carboxylic acid. The final step to obtain the target compound is a standard esterification reaction, typically achieved by treating the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of acid, such as sulfuric acid, and heating under reflux.
The synthesis of the 5-bromo-1H-indazole-3-carboxylic acid precursor can be approached through several distinct strategies:
Direct Bromination: One common method involves the direct electrophilic bromination of Indazole-3-carboxylic acid. This reaction is typically performed by treating the indazole with bromine in a solvent like glacial acetic acid at elevated temperatures. The reaction proceeds to give the desired 5-bromo derivative in high yield after purification. rsc.org
Carboxylation of 5-bromoindazole: An alternative route involves the direct carboxylation of 5-bromoindazole. This can be achieved by heating a mixture of ground 5-bromoindazole and anhydrous potassium carbonate in an autoclave under a high pressure of carbon dioxide. nih.gov
Cyclization Strategies: More complex syntheses build the indazole ring from acyclic or monocyclic precursors. The Jacobson indazole synthesis, for example, can be adapted to produce the target structure. nih.gov Another approach begins with 5-bromo-N-acetylphenylhydrazine, which undergoes reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by a Beckmann rearrangement and cyclization under strong acid conditions to form the indazole ring system. nih.gov
From Cyano-indazoles: The hydrolysis of 5-bromo-3-cyanoindazole represents another viable pathway to the carboxylic acid precursor. nih.gov
Once the 5-bromo-1H-indazole-3-carboxylic acid is obtained, the esterification to this compound is a straightforward and high-yielding transformation. ambeed.com
Advanced Functionalization of this compound
Direct functionalization of the pre-formed this compound is a key strategy for generating diverse derivatives. The most significant challenge in this area is controlling the regioselectivity of reactions at the two nitrogen atoms of the pyrazole (B372694) ring, N1 and N2. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. rsc.orgnih.gov However, direct alkylation often results in a mixture of N1 and N2 substituted products, with the ratio being highly dependent on the specific reaction conditions. rsc.orgacs.org
Achieving selective alkylation at either the N1 or N2 position is paramount for synthesizing specific, biologically active molecules. Research has demonstrated that by carefully selecting the reagents and conditions, one regioisomer can be favored over the other.
Base-promoted alkylation is the most common method for N-functionalization of indazoles, but its selectivity can be problematic. The outcome is governed by a delicate interplay between the base, solvent, temperature, and the nature of the electrophile.
For this compound, the presence of the electron-withdrawing methyl carboxylate group at the C3 position plays a crucial role in directing regioselectivity. Studies have shown that using a strong hydride base like sodium hydride (NaH) in a non-polar, non-coordinating solvent such as tetrahydrofuran (B95107) (THF) strongly favors the formation of the N1-alkylated product. nih.govresearchgate.net This high N1 selectivity is attributed to the formation of a "tight ion pair," where the sodium cation is chelated by the N2 nitrogen and the carbonyl oxygen of the C3-ester. This chelation sterically hinders the N2 position, directing the incoming alkyl halide electrophile to the more accessible N1 position. rsc.orgresearchgate.net
Conversely, when the reaction is conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF), the selectivity often erodes, leading to significant amounts of the N2 isomer. rsc.orgacs.org In these solvents, "solvent-separated ion pairs" are formed, reducing the chelation effect and allowing the N2 nitrogen to compete more effectively as a nucleophile. nih.govrsc.org Weaker bases, such as potassium carbonate (K2CO3) in DMF, also typically yield mixtures of N1 and N2 products. acs.org
| Indazole Substrate | Base | Solvent | Electrophile | Temperature | N1:N2 Ratio | Yield | Reference |
|---|---|---|---|---|---|---|---|
| This compound | NaH | DMF | Isopropyl iodide | - | 45:55 | 84% (total) | rsc.orgresearchgate.net |
| Methyl 1H-indazole-3-carboxylate | NaH | THF | n-Pentyl bromide | 50 °C | >99:1 | 100% (conv.) | nih.gov |
| This compound | K₂CO₃ | DMF | Isobutyl bromide | 120 °C | 58:42 | 72% (total) | acs.org |
| Methyl 1H-indazole-3-carboxylate | Cs₂CO₃ | DMF | n-Pentyl bromide | rt | 1.1:1 | 100% (conv.) | princeton.edu |
In stark contrast to many base-promoted methods, the Mitsunobu reaction has emerged as a highly effective and reliable strategy for achieving selective N2-alkylation of this compound. rsc.orgresearchgate.net This reaction typically involves treating the indazole with an alcohol in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
For the specific substrate this compound, reacting it with various alcohols under Mitsunobu conditions (TPP, DEAD, in THF at 50 °C) leads to the corresponding N2-substituted products in excellent yields (>90%) and with high regiocontrol. rsc.org Other studies on similar C3-ester substituted indazoles corroborate this preference for N2-alkylation, showing a strong, albeit sometimes less exclusive, preference for the N2 regioisomer. nih.govnih.govprinceton.edu The proposed mechanism suggests that interactions involving the phosphine intermediate may direct the alkylation preferentially to the N2 position. rsc.orgresearchgate.net
Metal-catalyzed cross-coupling reactions provide advanced pathways for N-functionalization, particularly for N-arylation and specialized N-alkylation.
Ullmann Condensation: The copper-catalyzed Ullmann reaction is a classic method for forming C-N bonds. It is primarily used for the N-arylation of indazoles with aryl halides. These reactions often require high temperatures and typically show a preference for producing the thermodynamically more stable N1-aryl-1H-indazoles. researchgate.netwikipedia.org Modern protocols have been developed that can proceed under milder conditions, for example, in water at 60 °C, while still maintaining high N1 regioselectivity. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is another cornerstone of C-N bond formation, widely applied to the N-arylation of various heterocycles, including indazoles. nih.govorganic-chemistry.org By selecting appropriate bulky, electron-rich phosphine ligands, indoles and related heterocycles can be efficiently coupled with a range of aryl halides and triflates. organic-chemistry.org
Advanced Alkylation Methods: While traditional cross-coupling is dominated by arylation, newer methods have enabled metal-catalyzed N-alkylation. A dual copper/photoredox catalysis system allows for the N-alkylation of indazoles with a diverse range of primary, secondary, and tertiary alkyl bromides under mild, visible-light-induced conditions. princeton.edu Furthermore, palladium-catalyzed N-allylic alkylation of indazoles using vinylcyclopropanes has been shown to proceed with excellent N2 regioselectivity, providing a modern route to N2-allyl derivatives. acs.org
The selective synthesis of either N1 or N2 alkylated derivatives of this compound can be achieved with high fidelity by choosing the appropriate synthetic methodology. The optimization of yield and regioselectivity hinges on understanding the underlying reaction mechanisms.
To achieve N1-selectivity: The most effective strategy is to use a strong hydride base (e.g., NaH) in a non-coordinating solvent (e.g., THF). The C3-ester group is essential for this control, as it engages in chelation with the metal cation, which blocks the N2 position and directs the electrophile to N1. This approach provides excellent regioselectivity and high conversion. nih.gov
To achieve N2-selectivity: The Mitsunobu reaction stands out as the premier method, offering high yields and excellent regioselectivity for the N2 position when reacting with a variety of alcohols. rsc.orgresearchgate.net Alternatively, specialized metal-catalyzed reactions, such as the palladium-catalyzed N-allylic alkylation, can provide selective access to N2-substituted products. acs.org
The ability to predictably direct the functionalization to either nitrogen atom by simply modifying the reaction conditions—from base/solvent control to employing entirely different reaction classes like the Mitsunobu or metal catalysis—provides a powerful and versatile toolkit for leveraging the this compound scaffold in chemical synthesis.
Halogen-Directed Cross-Coupling Reactions at C-5
The bromine atom at the C-5 position of this compound serves as a versatile handle for introducing molecular complexity through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of novel indazole derivatives with diverse biological activities. The reactivity of the C-5 halogen allows for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.
Suzuki-Miyaura Coupling Strategies
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. In the context of 5-bromoindazoles, this reaction enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C-5 position.
The efficacy of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent system. For 5-bromoindazoles, various palladium catalysts have been successfully employed. While Pd(PPh₃)₄ can be effective, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often provide higher yields and shorter reaction times. nih.gov The choice of base is also critical, with common options including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govresearchgate.net Solvent systems typically consist of a mixture of an organic solvent such as 1,4-dioxane (B91453) or dimethoxyethane (DME) and an aqueous solution. nih.govresearchgate.net Microwave irradiation has been shown to significantly accelerate these reactions. researchgate.net
A study on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid demonstrated the superiority of Pd(dppf)Cl₂ over other catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. nih.gov Similarly, the coupling of various 5-bromoindazoles with 2-thiopheneboronic acid proceeded efficiently under the same conditions. nih.gov These examples highlight the versatility of the Suzuki-Miyaura reaction for modifying the C-5 position of the indazole core, a strategy applicable to this compound.
| Indazole Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2 h | 85% | nih.gov |
| 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C | 80% | nih.gov |
| 3-Bromo-1H-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | Good to Excellent | researchgate.net |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C, 4 h | 70% | nih.gov |
Other Transition-Metal Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling
Beyond the Suzuki-Miyaura reaction, other transition-metal-catalyzed cross-couplings are instrumental for the functionalization of the C-5 position. These reactions expand the range of accessible derivatives from the common this compound precursor.
Heck Coupling : This reaction couples the aryl bromide with an alkene to form a new C-C bond, enabling the introduction of vinyl or substituted vinyl groups.
Sonogashira Coupling : This palladium- and copper-catalyzed reaction couples the C-5 bromine with a terminal alkyne, providing a direct route to 5-alkynylindazole derivatives. These products can serve as versatile intermediates for further transformations.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It allows for the coupling of the C-5 position with a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles.
Stille Coupling : This reaction involves the coupling of the bromoindazole with an organotin compound, catalyzed by palladium. It offers an alternative to the Suzuki reaction, particularly when the corresponding boronic acids are unstable or difficult to prepare.
Negishi Coupling : Utilizing organozinc reagents, the Negishi coupling provides another effective palladium- or nickel-catalyzed method for C-C bond formation at the C-5 position.
Chemical Transformations of the C-3 Carboxylate Moiety
The methyl ester at the C-3 position of this compound is a key functional group that can be readily transformed into other functionalities, such as carboxylic acids, amides, and hydrazides. These transformations are crucial for building more complex molecules and for modulating the pharmacological properties of indazole-based compounds.
Ester Hydrolysis and Carboxylic Acid Derivatization
The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-1H-indazole-3-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide in a co-solvent like methanol or tetrahydrofuran. Subsequent acidification then yields the desired carboxylic acid.
5-Bromo-1H-indazole-3-carboxylic acid is a vital intermediate. guidechem.com The carboxylic acid group can be activated and coupled with various nucleophiles. For instance, it can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which can then react with alcohols to form different esters or with amines to form amides.
Amidation and Hydrazide Formation
The formation of an amide bond from the C-3 carboxylate is a common step in the synthesis of biologically active indazole derivatives. This can be achieved through several routes:
Direct Aminolysis : The methyl ester can sometimes react directly with an amine, especially at elevated temperatures, although this method is often slow and not generally applicable.
Coupling from the Carboxylic Acid : The more common approach involves first hydrolyzing the ester to the carboxylic acid. The resulting acid is then coupled with an amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).
Furthermore, the C-3 carboxylate moiety can be converted into a hydrazide. Reacting this compound with hydrazine (B178648) hydrate (N₂H₄·H₂O), typically in a solvent like ethanol (B145695) at reflux, yields 5-bromo-1H-indazole-3-carbohydrazide. This hydrazide is a valuable building block for the synthesis of various heterocyclic systems, such as 1,2,4-triazoles or pyrazoles, through condensation with appropriate reagents. niscpr.res.in
| Starting Material | Reagents | Product | Transformation Type | Reference |
|---|---|---|---|---|
| This compound | 1. NaOH, H₂O/MeOH; 2. HCl | 5-Bromo-1H-indazole-3-carboxylic acid | Ester Hydrolysis | chemicalbook.com |
| 5-Bromo-1H-indazole-3-carboxylic acid | SOCl₂ | 5-Bromo-1H-indazole-3-carbonyl chloride | Acyl Chloride Formation | researchgate.netmdpi.com |
| 5-Bromo-1H-indazole-3-carboxylic acid | Amine, EDC, HOBt | 5-Bromo-1H-indazole-3-carboxamide derivative | Amidation | acs.org |
| This compound | Hydrazine hydrate, EtOH | 5-Bromo-1H-indazole-3-carbohydrazide | Hydrazide Formation |
Late-Stage Functionalization via Carbon-Hydrogen Activation
Late-stage functionalization (LSF) through carbon-hydrogen (C-H) activation has emerged as a powerful strategy in organic synthesis to modify complex molecules at positions that are otherwise difficult to access. This approach avoids the need for pre-functionalized starting materials, thus improving step- and atom-economy. For the indazole scaffold, C-H activation allows for the introduction of functional groups directly onto the carbo- and heterocyclic rings.
While specific examples of C-H activation on this compound are not extensively documented, general methodologies developed for the indazole core are applicable. Transition metals, particularly palladium, rhodium, and ruthenium, are frequently used to catalyze these transformations. nih.gov The directing-group ability of the pyrazole nitrogen atoms can be exploited to achieve regioselective functionalization.
For instance, palladium-catalyzed direct C-7 arylation of substituted indazoles has been reported. researchgate.net Rhodium(III) catalysts have been employed for C-H activation and annulation reactions to build fused indazole systems. nih.gov These methods could potentially be applied to functionalize the C-4, C-6, or C-7 positions of the this compound core, provided that the existing substituents (bromo and carboxylate groups) are compatible with the reaction conditions. The functional group tolerance of C-H activation reactions is a critical aspect, and the presence of the C-5 bromine offers a potential site for competitive oxidative addition, which would need to be considered in the reaction design. nih.gov
The development of C-H activation methodologies tolerant of halogen substituents is an active area of research, promising new avenues for the late-stage diversification of molecules like this compound. nih.gov
Innovations in Synthetic Protocols: Continuous Flow Synthesis and Scalability
The transition from laboratory-scale synthesis to large-scale industrial production of complex heterocyclic compounds like this compound presents significant challenges. Traditional batch processing methods, while effective for discovery chemistry, often encounter limitations in terms of safety, reproducibility, and efficiency when scaled up. google.com Issues such as poor heat and mass transfer, managing reaction exotherms, and ensuring homogenous mixing can lead to decreased yields and inconsistent product quality. google.com Consequently, significant research has been directed towards developing innovative synthetic protocols, with continuous flow synthesis and data-driven scalability studies emerging as key areas of advancement for the production of indazole derivatives.
Continuous Flow Synthesis
Continuous flow chemistry represents a paradigm shift from conventional batch production. In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety and product consistency.
While specific literature on the continuous flow synthesis of this compound is nascent, studies on related indazole cores demonstrate the potential of this technology. For instance, the synthesis of 1H-indazoles via the condensation of o-fluorobenzaldehydes with hydrazines has been successfully translated from batch to a continuous-flow process. researchgate.net This approach allows for operations at high temperatures and pressures in a controlled and safe manner, which would be hazardous in a large-scale batch reactor. researchgate.net
One model study focused on the reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with tert-butyl carbazate (B1233558) to produce 6-bromo-4-fluoro-1H-indazole. researchgate.net The optimization of this process under continuous-flow conditions highlights the key benefits of the strategy.
Table 1: Optimized Continuous-Flow Synthesis of 6-bromo-4-fluoro-1H-indazole researchgate.net
| Parameter | Optimized Value | Outcome |
|---|---|---|
| Reaction Temperature | High Temperature | Enhanced reaction rates |
| Residence Time | Optimized via flow rate | Maximized conversion |
| Solvent Amount | Minimized | Increased process intensity |
| Reagent Stoichiometry | Precisely controlled | Improved yield, reduced waste |
The application of such continuous-flow strategies to the synthesis of this compound could offer significant advantages. The precise control over the reaction could minimize the formation of impurities and improve regioselectivity, which is often a challenge in the functionalization of the indazole nucleus.
Scalability
The successful scaling of a synthetic route requires a deep understanding of the reaction mechanism, kinetics, and thermodynamics. Modern process development relies on data-driven approaches to identify and mitigate potential scale-up issues before they arise.
A significant challenge in the large-scale synthesis of indazole derivatives is achieving regioselective functionalization, particularly N-alkylation, which can yield a mixture of N1 and N2 isomers. rsc.org Recent studies have focused on developing highly selective and scalable methodologies to address this. For example, a data-driven process development workflow was employed to create a robust and scalable N1-selective indazole alkylation procedure that was demonstrated on a 100 g scale. rsc.org
The process involved an initial reaction to form an enamine intermediate, followed by a platinum-on-carbon (Pt/C) catalyzed hydrogenation. rsc.org Key to the scalability was the systematic optimization of each step, from reaction conditions to workup and product isolation.
Table 2: Key Process Improvements for Scalable N1-Indazole Alkylation rsc.org
| Process Step | Initial Method | Scalable Improvement | Advantage |
|---|---|---|---|
| Catalyst Screening | Various catalysts | 5% Pt/C identified as most efficient | Minimized dehalogenation byproducts |
| Intermediate Handling | Isolation and purification | Crude enamine used directly in next step | Improved process efficiency |
| Product Isolation | Chromatographic purification | Crystallization as a p-toluenesulfonate salt | Avoids chromatography, high purity |
| Safety Testing | Not specified | Differential Scanning Calorimetry (DSC) | Ensured thermal stability for safe scale-up |
This systematic approach, which transitions from high-throughput experimentation to detailed process safety testing, provides a blueprint for the large-scale manufacture of N1-alkylated indazole derivatives. rsc.org This methodology is directly relevant for producing derivatives of this compound, ensuring that the synthesis is not only efficient and selective but also safe and robust for industrial application. The development of diazonium-free routes to the core indazole-3-carboxylic acid structure has also been highlighted as a critical innovation for safe and scalable synthesis. google.com
Mechanistic Insights into Methyl 5 Bromo 1h Indazole 3 Carboxylate Reactivity
Detailed Reaction Mechanism Elucidation for Alkylation and Coupling Processes
The alkylation of methyl 5-bromo-1H-indazole-3-carboxylate is a well-studied process, with the regiochemical outcome highly dependent on the reaction conditions. Generally, the direct alkylation of 1H-indazoles results in a mixture of N1 and N2-substituted products. beilstein-journals.orgnih.gov For instance, treating this compound with isopropyl iodide and sodium hydride (NaH) in dimethylformamide (DMF) yields a mixture of the N1-isopropyl and N2-isopropyl products. beilstein-journals.org
N1-Selective Alkylation: Highly selective N1-alkylation can be achieved using specific reagents and conditions. The use of cesium carbonate (Cs2CO3) in DMF has been reported to provide N1-functionalized products in high yields. researchgate.net A proposed mechanism for this selectivity involves a chelation mechanism discussed further in section 3.3. Another effective method involves the use of alkyl tosylates for the preparation of N1-alkylated indazoles. beilstein-journals.org
N2-Selective Alkylation: Conversely, N2-alkylation can be selectively achieved under Mitsunobu conditions. nih.govbeilstein-journals.org This reaction involves treating the indazole with an alcohol in the presence of triphenylphosphine (B44618) (TPP) and diethyl azodicarboxylate (DEAD). nih.govbeilstein-journals.org This method has been shown to produce a variety of N2-substituted analogs in excellent yields (90–97%). nih.govbeilstein-journals.org
Coupling Reactions: While alkylation is extensively studied, the bromo-substituent at the C5 position also allows for various transition metal-catalyzed coupling reactions, such as the Negishi coupling. These reactions are critical for introducing aryl or other carbon-based substituents onto the indazole core, further expanding the molecular diversity achievable from this starting material. The mechanism for these coupling reactions typically involves an oxidative addition of the aryl bromide to a low-valent metal catalyst, followed by transmetalation with an organozinc reagent (in the case of Negishi coupling) and subsequent reductive elimination to form the new carbon-carbon bond.
Influence of Electronic and Steric Factors on Regioselectivity
The regioselectivity of N-alkylation in indazoles is governed by a delicate interplay of electronic and steric factors. researchgate.netresearchgate.net The substituent pattern on the indazole ring and the nature of the alkylating agent both play pivotal roles in determining whether the reaction occurs at the N1 or N2 position.
Electronic Effects: The this compound molecule has two electron-withdrawing groups: the bromo group at the C5 position and the methyl carboxylate group at the C3 position. These groups decrease the electron density of the indazole ring system, influencing the relative nucleophilicity of the two nitrogen atoms. The position of such substituents is critical; for example, an electron-withdrawing group like a carboxylate at the C7 position has been shown to strongly direct alkylation towards the N2 position. researchgate.net Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analyses are used to quantify the partial charges on N1 and N2, providing a theoretical basis for predicting the site of attack. beilstein-journals.orgresearchgate.net
Steric Effects: Steric hindrance can also be a deciding factor in regioselectivity. The N1 position is generally considered to be more sterically accessible than the N2 position, which is flanked by the substituent at the C3 position. However, the outcome can be influenced by the size of the alkylating agent and the specific reaction conditions. For example, while N1 may be less hindered, specific chelation or solvent effects can override simple steric considerations to favor N2 substitution.
The following table summarizes the regioselectivity observed under different alkylation conditions for this compound.
| Alkylating Agent | Base/Reagents | Solvent | Major Product | Reference(s) |
| Isopropyl Iodide | NaH | DMF | Mixture of N1 and N2 | beilstein-journals.org |
| Various Alcohols | DEAD, TPP | THF | N2-substituted | nih.govbeilstein-journals.org |
| Alkyl Tosylates | Cs2CO3 | Dioxane | N1-substituted | researchgate.netbeilstein-journals.org |
Non-Covalent Interactions and Chelation Mechanisms in Directing Selectivity
Recent mechanistic studies, heavily supported by DFT calculations, have revealed the crucial role of non-covalent interactions (NCIs) and chelation in directing the regioselectivity of alkylation for this compound. researchgate.netresearchgate.net These interactions can stabilize one transition state over the other, leading to high selectivity for either the N1 or N2 product.
A prominent example is the N1-selectivity observed when using cesium salts. researchgate.net DFT calculations suggest that the cesium cation (Cs+) forms a stable chelate with the N2 nitrogen and the oxygen atom of the C3-carboxylate group. researchgate.netresearchgate.net This chelation effectively blocks the N2 position, directing the incoming electrophile (the alkylating agent) to the more accessible and nucleophilic N1 position. researchgate.net This chelation-driven mechanism provides a rational explanation for the high N1-selectivity observed under these conditions.
In the absence of strong chelating cations like cesium, other non-covalent interactions are proposed to drive the formation of the N2-product. researchgate.net These interactions can involve the solvent, the base, and the substrate itself, creating a complex reaction environment where subtle energetic differences dictate the final product ratio. These NCIs are key to understanding the mechanisms that produce N2-substituted indazoles, which are valuable motifs in pharmaceuticals like Pazopanib. beilstein-journals.orgnih.gov
Transition State Analysis and Reaction Pathway Mapping
The elucidation of complex reaction mechanisms for molecules like this compound increasingly relies on computational chemistry, particularly transition state analysis and reaction pathway mapping using DFT. beilstein-journals.orgnih.gov This approach allows researchers to model the reaction at a molecular level, calculate the energies of intermediates and transition states, and visualize the geometric structures that lead to the observed products.
For the N-alkylation of this compound, DFT calculations have been instrumental in differentiating the pathways leading to N1 and N2 substitution. beilstein-journals.orgnih.gov By locating the transition state structures for both the N1 and N2 alkylation pathways, the activation energy for each can be determined. The pathway with the lower activation energy is kinetically favored, and the calculated energy difference can often predict the experimental regioisomeric ratio with high accuracy. beilstein-journals.org
For instance, analysis of the reaction with and without the presence of a cesium cation shows a significant lowering of the N1-alkylation transition state energy when chelation is possible. beilstein-journals.org Furthermore, NBO analysis is employed to calculate the partial charges and Fukui indices for the nitrogen atoms in both the neutral and deprotonated states of the indazole. beilstein-journals.orgresearchgate.net These indices provide a quantitative measure of the local reactivity and nucleophilicity, further supporting the proposed reaction pathways and the observed regioselectivity. beilstein-journals.orgresearchgate.net This comprehensive mechanistic study, combining experimental results with high-level computational analysis, provides a powerful model for predicting and controlling the reactivity of this important heterocyclic scaffold. nih.gov
Computational Chemistry in Elucidating Methyl 5 Bromo 1h Indazole 3 Carboxylate Chemistry
Density Functional Theory (DFT) Studies of Reaction Energetics and Geometries
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly suitable for studying molecules and their reactions. DFT calculations are instrumental in determining optimized molecular geometries, transition state structures, and the energetics of reaction pathways, providing a mechanistic understanding that complements experimental observations.
In the context of Methyl 5-bromo-1H-indazole-3-carboxylate, DFT has been crucial for elucidating the mechanisms of its regioselective alkylation. nih.gov The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and controlling the site of alkylation is a significant synthetic challenge. A comprehensive DFT mechanistic study has been performed to differentiate the formation of N1- and N2-substituted indazoles. nih.gov
The calculations revealed distinct mechanisms depending on the reaction conditions:
N1-Alkylation: DFT studies suggest that in the presence of a cesium salt, the reaction proceeds via a chelation mechanism. The cesium ion coordinates with both the N2 nitrogen and the oxygen of the ester group, effectively blocking the N2 position and directing the incoming electrophile to the N1 position.
N2-Alkylation: In the absence of such a chelating metal, the formation of the N2-substituted product is driven by other non-covalent interactions. nih.gov
These theoretical investigations allow for a detailed mapping of the reaction energy profiles, including the identification of transition states and the calculation of activation energies. This mechanistic insight is invaluable, enabling chemists to select specific reagents and conditions to achieve high yields of the desired N1 or N2 regioisomer from the same starting material. nih.gov The ability to predict the most stable conformations and the energy barriers for different reaction pathways underscores the predictive power of DFT in synthetic chemistry. nih.govscielo.org.mx
Table 1: DFT-Predicted Mechanisms for Regioselective Alkylation of this compound
| Regioisomer | Proposed Mechanism | Key DFT Finding |
|---|---|---|
| N1-substituted | Chelation-controlled | Cesium ion coordinates with N2 and the ester oxygen, favoring N1 attack. nih.gov |
| N2-substituted | Non-covalent interactions | The reaction pathway is governed by stabilizing non-covalent forces in the absence of chelation. nih.gov |
Natural Bond Orbital (NBO) Analysis for Electronic Structure and Charge Distribution
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the intuitive Lewis structure concepts of bonds, lone pairs, and core orbitals. This method provides a detailed picture of charge distribution and the stabilizing interactions arising from electron delocalization.
For this compound, NBO analysis has been used to calculate the partial charges on the N1 and N2 atoms. nih.gov These charge calculations are critical for understanding the molecule's inherent nucleophilicity. The analysis provides quantitative support for the observed reaction pathways; for instance, the calculated charge densities at the nitrogen centers can help rationalize their relative reactivity towards electrophiles. nih.govresearchgate.net
Beyond simple charge distribution, NBO analysis quantifies hyperconjugative interactions, which are stabilizing delocalizations of electron density from filled (donor) orbitals to empty (acceptor) orbitals. The energy associated with these interactions (second-order perturbation energy, E(2)) reveals the strength of delocalization, which can influence molecular stability and geometry. For example, a significant interaction might indicate a partial double-bond character, affecting bond length and strength. researchgate.net The Wiberg bond index, also derived from NBO analysis, provides a measure of the covalent character of a bond. researchgate.net
Table 2: NBO-Derived Properties for Analyzing Reactivity
| NBO Parameter | Description | Application to this compound |
|---|---|---|
| Natural Atomic Charge | Calculates the electron density centered on each atom. | Determines the partial charges on N1 and N2, helping to explain their nucleophilicity. nih.govresearchgate.net |
| Second-Order Perturbation Energy (E(2)) | Measures the energy of delocalization between filled donor and empty acceptor orbitals. | Identifies stabilizing hyperconjugative interactions within the molecule. |
| Wiberg Bond Index (WBI) | Estimates the order of a bond (e.g., single, double). | Reveals the covalent character of bonds within the indazole ring system. researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping and Fukui Indices
Predicting the reactive sites of a molecule is fundamental to understanding its chemistry. Molecular Electrostatic Potential (MEP) mapping and the calculation of Fukui indices are two computational approaches used to identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack.
An MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. scielo.org.mxnih.gov It uses a color scale to indicate different potential values:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack. nih.gov
Blue regions represent positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack. nih.gov
Green regions denote neutral or near-zero potential. nih.gov
For this compound, an MEP map would highlight the lone pairs on the nitrogen and oxygen atoms as regions of negative potential, confirming their status as nucleophilic centers.
While MEP provides a qualitative picture of reactivity, Fukui indices offer a more quantitative measure based on frontier molecular orbital (FMO) theory. The Fukui function measures the change in electron density at a specific point in the molecule when the total number of electrons is changed. It helps to pinpoint the most reactive sites within a molecule. For the alkylation of this compound, Fukui indices were calculated for the N1 and N2 atoms to further support the mechanistic proposals derived from DFT and NBO analyses. nih.gov These indices help to quantify the susceptibility of each nitrogen atom to electrophilic attack, providing another layer of theoretical evidence to explain the observed regioselectivity. nih.govresearchgate.net
Table 3: Computational Tools for Reactivity Prediction
| Method | Information Provided | Relevance to this compound |
|---|---|---|
| MEP Mapping | Visual map of electron-rich (red) and electron-poor (blue) regions. nih.gov | Identifies the nucleophilic character of the nitrogen and oxygen atoms. |
| Fukui Indices | Quantitative measure of a site's reactivity towards electrophiles or nucleophiles. | Quantifies and compares the reactivity of the N1 and N2 positions to support observed alkylation patterns. nih.gov |
Computational Screening and Design of Derivatives for Scaffold-Based Molecular Interactions
A molecular scaffold is a core structure of a molecule to which various functional groups can be attached. mdpi.com this compound is an excellent example of a versatile scaffold, serving as a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and synthetic cannabinoids. nih.govresearchgate.net
Computational chemistry plays a pivotal role in scaffold-based drug design. This process often begins with the identification of a promising scaffold, like the 1H-indazole-3-carboxamide core, through methods such as fragment-based screening. nih.gov Once a lead scaffold is identified, computational techniques are used to design and evaluate a library of virtual derivatives. This involves:
Virtual Library Generation: Creating a large set of new molecules by computationally adding different substituents to the scaffold.
Molecular Docking: Simulating how these derivatives might bind to a specific biological target, such as the active site of an enzyme. This predicts the binding affinity and orientation of the potential drug molecule.
Structure-Activity Relationship (SAR) Analysis: Analyzing the docking results to understand how different functional groups affect binding potency and selectivity. nih.govresearchgate.net
This computational screening process allows researchers to prioritize the most promising derivatives for actual chemical synthesis and biological testing, saving significant time and resources. researchgate.net For instance, the 1H-indazole-3-carboxamide scaffold was used to design potent and selective PAK1 inhibitors, which showed activity in suppressing tumor cell migration. nih.gov The SAR analysis revealed that specific hydrophobic and hydrophilic substitutions were critical for inhibitory activity and selectivity. nih.gov This rational, scaffold-based approach, heavily reliant on computational modeling, is a cornerstone of modern drug discovery. mdpi.comresearchgate.net
Table 4: Examples of Indazole-Based Scaffolds in Drug Design
| Scaffold Type | Therapeutic Target | Desired Activity | Reference |
|---|---|---|---|
| 1H-Indazole-3-carboxamide | p21-activated kinase 1 (PAK1) | Anti-tumor metastasis | nih.gov |
| Indazole Core | Kinase Inhibitors (e.g., tyrosine, serine/threonine) | Anticancer | researchgate.net |
Advanced Spectroscopic and Analytical Research Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of heterocyclic compounds like Methyl 5-bromo-1H-indazole-3-carboxylate. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the definitive assignment of its structure and the differentiation between potential regioisomers.
Indazoles can exist as N1-H and N2-H tautomers; NMR spectroscopy is crucial for identifying the predominant form in solution. ipb.pt For this compound, the presence of a signal corresponding to the N-H proton confirms its existence as the 1H-indazole tautomer. chemicalbook.com One-dimensional ¹H NMR spectra reveal the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) for each proton, which helps in assigning their positions on the aromatic ring. chemicalbook.com For instance, the protons on the benzene (B151609) ring of the indazole core show distinct signals based on their proximity to the bromine and fused pyrazole (B372694) ring substituents. chemicalbook.com
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for more complex assignments. COSY spectra identify proton-proton coupling networks, confirming the connectivity of adjacent protons, while NOESY reveals through-space proximity of protons, which is critical for regioisomeric and stereochemical assignments in more complex derivatives. ipb.pt Heteronuclear correlation techniques like HSQC and HMBC map the direct and long-range correlations between protons and carbons, respectively, completing the structural puzzle. researchgate.net The chemical shifts observed are sensitive to the solvent used, which can influence the position of tautomeric equilibria and hydrogen bonding interactions. ipb.pt
A representative ¹H NMR dataset for this compound is presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|
| 14.13 | s | - | N-H | chemicalbook.com |
| 8.21 | d | 1.6 | H-4 | chemicalbook.com |
| 7.67 | d | 7.2 | H-7 | chemicalbook.com |
| 7.59 | dd | 7.2, 1.2 | H-6 | chemicalbook.com |
| 3.92 | s | - | -OCH₃ | chemicalbook.com |
Data recorded in DMSO-d₆. Assignments are based on typical indazole chemical shifts.
Advanced Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
Advanced mass spectrometry (MS) techniques are vital for determining the precise molecular weight and elemental composition of this compound, and for deducing its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can measure the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy, allowing for the confirmation of the molecular formula, C₉H₇BrN₂O₂. chemicalbook.comuni.lu The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M+ and M+2 ion cluster, which is a clear indicator of the presence of a single bromine atom in the molecule.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. researchgate.net The molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. researchgate.netlibretexts.org For this compound, common fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃), the entire methyl carboxylate group (-COOCH₃), and the bromine atom (-Br). researchgate.netlibretexts.org Cleavage of the indazole ring itself can also occur, yielding characteristic fragment ions that help confirm the core structure. researchgate.net Analysis of these fragmentation patterns is crucial for distinguishing between isomers, as different substitution patterns can lead to unique fragment ions or different relative abundances. researchgate.net
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₇BrN₂O₂ | uni.lu |
| Molecular Weight | 255.07 g/mol | chemimpex.com |
| Monoisotopic Mass | 253.96909 Da | uni.lu |
| ESI-MS (M+H)⁺ | 256.0 m/z | chemicalbook.com |
| Predicted [M+H]⁺ CCS (Ų) | 144.5 | uni.lu |
| Predicted [M+Na]⁺ CCS (Ų) | 158.5 | uni.lu |
CCS: Collision Cross Section, a measure of the ion's shape in the gas phase.
X-ray Diffraction Analysis for Crystal Structure Determination
For instance, the crystal structure analysis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals that the fused pyrazole and benzene rings are nearly co-planar. iucr.orgnih.gov Such studies confirm the regiochemistry of substitution and detail the planarity of the heterocyclic system. iucr.org Furthermore, X-ray diffraction elucidates the supramolecular architecture, revealing intermolecular interactions such as hydrogen bonds (e.g., between the indazole N-H and a nitrogen or oxygen atom of an adjacent molecule) and π-π stacking interactions between the aromatic rings. iucr.orgnih.gov These non-covalent interactions are fundamental to understanding the crystal packing and the physical properties of the compound. The data obtained from X-ray diffraction, including unit cell parameters and space group, provide an unambiguous structural proof. mdpi.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.9308 (2) |
| b (Å) | 10.9695 (3) |
| c (Å) | 14.7966 (4) |
| α (°) | 100.5010 (10) |
| β (°) | 98.6180 (10) |
| γ (°) | 103.8180 (10) |
| Volume (ų) | 900.07 (5) |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bonding Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes (stretching, bending, etc.). mdpi.comarxiv.org These two techniques are often complementary; a molecular vibration that is strong in the IR spectrum may be weak or silent in the Raman spectrum, and vice versa. arxiv.org
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indazole ring (typically a broad band around 3300-3500 cm⁻¹), the C=O stretch of the ester group (a strong band around 1700-1730 cm⁻¹), C-O stretching vibrations (around 1100-1300 cm⁻¹), and aromatic C=C and C-H stretching and bending vibrations. docbrown.info The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, at lower wavenumbers (around 500-600 cm⁻¹). ias.ac.in Quantum mechanical studies on related indazole systems have been used to assign vibrational features with high accuracy. psu.eduresearchgate.net By comparing the experimental spectra with those of known compounds and theoretical calculations, a detailed analysis of the molecular structure and bonding can be achieved. mdpi.compsu.edu
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Indazole) | Stretching | ~3300-3500 (broad) | docbrown.info |
| C-H (Aromatic) | Stretching | ~3000-3100 | docbrown.info |
| C=O (Ester) | Stretching | ~1700-1730 (strong) | mdpi.com |
| C=C / C=N (Aromatic Ring) | Stretching | ~1450-1600 | ias.ac.in |
| C-O (Ester) | Stretching | ~1100-1300 | docbrown.info |
| C-Br | Stretching | ~500-600 | ias.ac.innih.gov |
Ultrafast Optical Spectroscopy for Probing Reaction Dynamics
Ultrafast optical spectroscopy, such as femtosecond pump-probe spectroscopy, is a powerful, though highly specialized, technique for observing the real-time evolution of chemical reactions. ox.ac.uk While the other spectroscopic methods discussed provide static structural information, ultrafast techniques can track molecular motions, energy transfer processes, and the formation of transient intermediates on timescales of femtoseconds (10⁻¹⁵ s) to picoseconds (10⁻¹² s). youtube.com
For a molecule like this compound, ultrafast spectroscopy could be employed to study a variety of dynamic processes. For example, it could probe the excited-state dynamics following photoexcitation, providing insights into photophysical pathways such as intersystem crossing and fluorescence, or photochemical reactions like C-Br bond cleavage. It could also be used to investigate the dynamics of proton transfer from the indazole nitrogen, a fundamental process in many of its reactions. By monitoring the appearance and decay of spectroscopic signatures of reactants, intermediates, and products in real time, a detailed mechanistic picture of a reaction can be constructed. ox.ac.uk This level of detail on reaction dynamics, including the characterization of transition states and short-lived species, is inaccessible with conventional spectroscopic methods. ox.ac.ukyoutube.com
Academic Research Applications of Methyl 5 Bromo 1h Indazole 3 Carboxylate As a Core Structure
Development of Novel Indazole Derivatives for Chemical Biology Research
The indazole nucleus is a significant scaffold in medicinal chemistry, with numerous synthetic derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. researchgate.netnih.gov Methyl 5-bromo-1H-indazole-3-carboxylate is frequently employed as a key intermediate in the synthesis of these novel indazole derivatives for chemical biology and drug discovery. chemimpex.comnih.gov
Researchers utilize this compound to generate libraries of derivatives by modifying its core structure. The bromine atom at the 5-position and the ester at the 3-position are reactive sites for various chemical transformations, such as nucleophilic substitutions and coupling reactions. chemimpex.com For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to produce a series of 1H-indazole-3-carboxamides. researchgate.netderpharmachemica.com These synthetic approaches allow for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective biological probes or potential therapeutic agents. nih.gov
Studies have shown that derivatives synthesized from this core structure possess promising biological activities. For example, various indazole derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of cellular receptors. chemimpex.comresearchgate.netaun.edu.eg The ability to readily synthesize a diverse range of analogs from this compound facilitates the exploration of their effects on biological pathways and disease mechanisms. chemimpex.com
A common synthetic route involves the initial hydrolysis of this compound to 5-bromo-1H-indazole-3-carboxylic acid. chemicalbook.comchemicalbook.com This acid can then be activated and reacted with a variety of amines or other nucleophiles to create a diverse library of amide derivatives for biological screening. researchgate.netderpharmachemica.comnih.gov
Scaffold Diversification for Exploring Molecular Interactions
The structure of this compound provides an excellent platform for scaffold diversification, a key strategy in medicinal chemistry for exploring the chemical space around a particular pharmacophore. nbinno.com The indazole core itself is a privileged structure in drug discovery, and by modifying the substituents at its various positions, researchers can fine-tune the molecule's properties to optimize its interaction with biological targets like enzymes and receptors. chemimpex.comchemimpex.com
The bromine atom on the benzene (B151609) ring of the indazole is particularly useful for diversification. It serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position, leading to a vast array of novel structures. This diversification is crucial for probing the binding pockets of target proteins and understanding the molecular interactions that govern biological activity. nih.gov
Furthermore, the N1 position of the indazole ring can be selectively alkylated to introduce additional diversity. The combination of modifications at the N1, C3, and C5 positions allows for a three-dimensional exploration of the chemical space around the indazole scaffold, which is instrumental in developing molecules with high affinity and selectivity for their intended biological targets. This approach accelerates the discovery of new molecular entities for therapeutic and research purposes. nbinno.comenamine.net
| Position | Functional Group | Potential Modifications | Purpose |
| C3 | Methyl Carboxylate | Hydrolysis to carboxylic acid, followed by amide coupling. | Introduce a wide variety of side chains to interact with target proteins. |
| C5 | Bromo | Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling reactions. | Introduce diverse aryl, alkyl, or alkynyl groups to probe binding pockets. |
| N1 | Amine (NH) | N-alkylation, N-arylation. | Modulate physicochemical properties and explore additional binding interactions. |
Advanced Agrochemical Research and Development
In addition to its pharmaceutical applications, this compound and its derivatives are explored in the field of agricultural chemistry. chemimpex.com The indazole scaffold is present in some compounds developed for crop protection. The goal of this research is to create new pesticides (including insecticides, herbicides, and fungicides) that are effective against target pests while having minimal impact on the environment and non-target organisms. The synthetic versatility of this compound allows for the creation of novel agrochemicals aimed at enhancing agricultural productivity. chemimpex.com
Applications in Functional Materials Research
The unique electronic and photophysical properties of the indazole ring system have led to the exploration of this compound as a building block in materials science. chemimpex.comchemimpex.com Its derivatives are being investigated for their potential in creating novel functional materials with specific optical or electronic characteristics. chemimpex.com
There is growing interest in using heterocyclic compounds like indazole derivatives in the development of organic electronics. arborpharmchem.com These materials are valued for being lightweight, flexible, and having tunable electronic properties. arborpharmchem.comarborpharmchem.com Derivatives of this compound are being explored for their potential application as organic semiconductors. chemimpex.com Such materials are fundamental components in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). arborpharmchem.comresearchgate.net
In OLEDs, organic materials emit light when an electric current is applied. researchgate.net The performance of an OLED is highly dependent on the materials used in its emissive and charge-transport layers. Bipolar molecules, which can transport both holes and electrons, are particularly sought after. The donor-acceptor nature that can be engineered into indazole derivatives makes them promising candidates for these applications. nih.govmdpi.com By chemically modifying the indazole core of this compound, researchers can tune the energy levels (HOMO/LUMO) of the resulting molecules to achieve efficient charge injection and transport, as well as to control the color of the emitted light. nih.govresearchgate.net Research in this area focuses on creating stable and efficient materials for next-generation displays and solid-state lighting. chemimpex.com
The reactivity of this compound makes it a candidate for incorporation into polymers. chemimpex.com The functional groups on the molecule can be used to either initiate polymerization or to be incorporated as a monomer into a polymer chain. This could lead to the development of advanced polymers and composites with tailored properties, such as enhanced thermal stability, specific optical properties, or improved mechanical performance. chemimpex.comnih.gov The indazole unit, when integrated into a polymer backbone, can impart unique characteristics to the resulting material, opening up possibilities for new applications in coatings, advanced composites, and other high-performance materials. chemimpex.comlifechemicals.com
Future Perspectives and Challenges in Methyl 5 Bromo 1h Indazole 3 Carboxylate Research
Innovations in Chemo- and Regioselective Synthesis
A significant challenge in the synthesis of indazole derivatives, including Methyl 5-bromo-1H-indazole-3-carboxylate, is controlling the regioselectivity of reactions, particularly N-alkylation, which can lead to a mixture of N1 and N2 isomers. researchgate.net Future innovations will likely focus on the development of highly selective catalytic systems and methodologies that can predictably yield a single desired regioisomer.
Recent advancements have demonstrated the potential of transition-metal-catalyzed reactions to achieve high regioselectivity. For instance, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes has been reported as an efficient, one-step method for the synthesis of substituted N-aryl-2H-indazoles. nih.govacs.org The regioselectivity in these reactions can be controlled by both electronic and steric effects of the substituents on the starting materials. nih.govacs.org Further research in this area could lead to catalysts that can selectively functionalize specific positions on the indazole core, influenced by the electronic nature of substituents like the bromo and methyl carboxylate groups in the target molecule.
Another promising avenue is the development of one-pot synthesis methods that combine multiple reaction steps to improve efficiency and reduce waste. An operationally simple and efficient one-pot synthesis of 2H-indazoles has been reported using a condensation-Cadogan reductive cyclization sequence, which proceeds under mild conditions. nih.govacs.org The extension of such methodologies to a broader range of substituted indazoles, with precise control over regioselectivity, remains an active area of research. The future of chemo- and regioselective synthesis will likely involve a combination of novel catalyst design, a deeper understanding of reaction mechanisms, and the application of high-throughput experimentation to rapidly screen and optimize reaction conditions. rsc.org
| Synthetic Strategy | Key Features | Potential for this compound |
| Transition-Metal-Catalyzed C-H Activation | High efficiency, potential for high regioselectivity. nih.govacs.org | Directed functionalization of the indazole core. |
| One-Pot Condensation-Cadogan Cyclization | Operational simplicity, mild reaction conditions. nih.govacs.org | Efficient construction of the indazole ring system. |
| High-Throughput Experimentation (HTE) | Rapid optimization of reaction conditions. rsc.org | Accelerated development of selective synthetic routes. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis by enabling more accurate prediction of reaction outcomes and facilitating the optimization of reaction conditions. eurekalert.orgnih.govmit.edu For complex molecules like this compound, where multiple reaction pathways and potential side products exist, AI and ML can offer significant advantages.
Machine learning models are being developed to predict the selectivity of organic reactions, taking into account factors like sterics and electronic properties of the reactants. eurekalert.org These models can be trained on large datasets of known reactions to identify patterns that may not be immediately obvious to a human chemist. nih.govmit.edu For instance, a neural network model trained on millions of reactions from databases like Reaxys has shown the ability to predict suitable catalysts, solvents, reagents, and temperatures for a given organic reaction. nih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation required to develop a synthetic route for a target molecule.
| AI/ML Application | Function | Benefit for Synthesis |
| Reaction Outcome Prediction | Predicts major products and selectivity. eurekalert.orgmit.edu | Reduces failed experiments and accelerates discovery. |
| Condition Optimization | Recommends optimal catalysts, solvents, temperature. nih.gov | Improves reaction yield and purity. |
| Retrosynthesis Planning | Proposes novel synthetic routes. aiche.org | Uncovers more efficient and innovative pathways. |
Exploration of Novel Reactivity and Catalytic Systems
The discovery of novel reactivity and the development of new catalytic systems are central to advancing the synthesis of complex molecules like this compound. A major focus of current research is on the late-stage functionalization of heterocyclic compounds through C-H activation, which allows for the direct modification of the core structure without the need for pre-functionalized starting materials. nih.govnih.govrsc.org
Recent years have seen a surge in the use of transition metals like rhodium, cobalt, and copper to catalyze the synthesis of indazoles. nih.govnih.gov For example, a Rh(III)-catalyzed double C-H activation of aldehyde hydrazones has been developed as a straightforward route to functionalized 1H-indazoles. rsc.org Similarly, synergistic cobalt and copper catalytic systems have been used for the synthesis of 1H-indazoles. nih.gov The exploration of different metal catalysts and ligand combinations will continue to be a fruitful area of research, potentially leading to milder reaction conditions and broader substrate scopes.
Beyond C-H activation, researchers are also exploring novel cascade reactions to construct the indazole scaffold in a single, atom-economical step. A divergent synthesis of functionalized indazole N-oxides has been reported via a cascade reaction of N-nitrosoanilines with diazo compounds. rsc.org The future in this area will likely involve the discovery of new catalytic cycles and reaction cascades that can efficiently assemble the indazole core with the desired substitution pattern. A key challenge will be to develop catalytic systems that are not only highly active and selective but also robust and tolerant of a wide range of functional groups.
| Catalytic System | Reaction Type | Significance |
| Rh(III) Catalysts | C-H Activation/Annulation nih.govrsc.org | Enables direct functionalization of the indazole core. |
| Co(III)/Cu(II) Systems | C-H Activation nih.gov | Offers alternative catalytic pathways. |
| Cascade Reactions | Multi-step synthesis in one pot rsc.org | Improves atom economy and efficiency. |
Sustainable and Scalable Synthetic Pathways
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. mdpi.comresearchgate.net For the synthesis of this compound, future research will need to focus on developing pathways that are not only efficient but also environmentally benign and scalable. rsc.org This includes the use of safer solvents, the reduction of waste, and the development of energy-efficient processes. mdpi.comresearchgate.net
One approach to greener synthesis is the use of alternative energy sources, such as microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net Solvent-free reaction conditions are another key aspect of green chemistry, minimizing the use of volatile organic compounds. mdpi.com The development of recyclable catalysts is also a major goal, as it can reduce the environmental impact and cost of the synthesis. mdpi.com
Scalability is another critical consideration, as a synthetic route that works well on a laboratory scale may not be feasible for large-scale production. rsc.org Research into scalable N1-indazole alkylation has shown that a combination of high-throughput experimentation and mechanistic understanding can lead to the development of practical and selective procedures suitable for large-scale manufacture. rsc.org Future efforts will likely focus on developing continuous flow processes for the synthesis of indazole derivatives, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. The synthesis of pyrimido[1,2-b]indazoles from 3-aminoindazole has been successfully scaled up to the gram-scale, demonstrating the practicality of such protocols. acs.org
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Waste Prevention | One-pot reactions, atom-economical transformations. rsc.org | Reduced environmental impact. |
| Safer Solvents | Use of water or solvent-free conditions. mdpi.com | Improved safety and reduced pollution. |
| Energy Efficiency | Microwave-assisted synthesis. researchgate.net | Faster reactions and lower energy consumption. |
| Catalysis | Use of recyclable, non-toxic catalysts. mdpi.com | Reduced waste and cost. |
Q & A
Q. What are the common synthetic routes for Methyl 5-bromo-1H-indazole-3-carboxylate, and how are the products characterized?
- Methodological Answer : The compound is typically synthesized via esterification of 5-bromo-1H-indazole-3-carboxylic acid using methanol and catalytic sulfuric acid under reflux (yields: 61–98%) . Alternative methods include thionyl chloride-mediated esterification (67% yield) . Characterization employs / NMR, IR, and HRMS. For example, NMR (DMSO-) shows peaks at δ 8.21 (d, 1H), 7.67 (d, 1H), and 3.92 (s, 3H) for the methyl ester . X-ray crystallography and NOE NMR are used to confirm regiochemistry in alkylated derivatives .
Q. What functional groups in this compound influence its reactivity in alkylation reactions?
- Methodological Answer : The bromine atom (C5) acts as an electron-withdrawing group, enhancing electrophilicity at N1/N2 positions. The 3-carboxylate ester stabilizes tautomeric forms (1H- vs. 2H-indazole) and participates in chelation with cations (e.g., Cs), directing regioselectivity . Tautomer equilibrium favors the 1H-indazole form (ΔG = 3.1 kcal/mol at 50°C) .
Advanced Research Questions
Q. How can regioselective N1- vs. N2-alkylation of this compound be achieved using different reaction conditions?
- Methodological Answer :
- N1-Selectivity : Use CsCO in dioxane at 90°C, which promotes chelation between Cs and the carboxylate ester, stabilizing the N1 transition state (yields >90%) .
- N2-Selectivity : Employ Mitsunobu conditions (DEAD, PPh, THF, 50°C), where phosphine-mediated non-covalent interactions (NCIs) favor N2 attack (yields >90%) .
- Regiochemical outcomes are validated via LC-MS and NMR NOE experiments .
Q. What mechanistic insights do DFT calculations provide regarding the regioselectivity of alkylation reactions involving this compound?
- Methodological Answer : DFT studies (PBE0/def2-TZVP level) reveal:
- Chelation with Cs lowers the N1 transition state energy by 9.7–10.9 kcal/mol compared to N2 .
- Fukui indices and NBO charges show higher nucleophilicity at N1 (Fukui : 0.650) vs. N2 (0.567) in the deprotonated anion .
- Solvent effects (e.g., dioxane) stabilize ion pairs, enhancing N1-selectivity .
Q. How do solvent and base choices impact the yield and selectivity in the alkylation of this compound, and what experimental designs optimize these parameters?
- Methodological Answer :
- Solvent Screening : Dioxane maximizes N1 yield (96%) due to high CsCO solubility, while THF favors N2 under Mitsunobu conditions .
- Base Selection : CsCO outperforms NaH (N1 yield: 96% vs. 32%) by facilitating deprotonation and chelation .
- Experimental Design : Use a fractional factorial approach to test solvents (DMF, dioxane), bases (CsCO, NaH), and temperatures (rt to 90°C), followed by LC-MS monitoring .
Q. How do electron-withdrawing substituents on the indazole ring affect the regiochemical outcomes of alkylation reactions?
- Methodological Answer : Substituents like the 3-carboxylate ester enhance N1-selectivity by stabilizing chelation with Cs (e.g., 15a–q, >90% N1 yield) . In contrast, 7-carboxylate analogs (e.g., compound 18) show reduced N2-selectivity due to weaker NCIs . Comparative DFT studies on analogs (e.g., 21, 18) confirm substituent-dependent charge redistribution .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding alkylation yields under similar conditions?
- Methodological Answer : Discrepancies arise from solvent purity, trace moisture, or electrophile instability. For example, azetidine tosylate (14m) fails to react under standard conditions due to electrophile degradation . Reproducibility requires anhydrous solvents (e.g., dioxane stored over molecular sieves) and inert atmospheres .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
